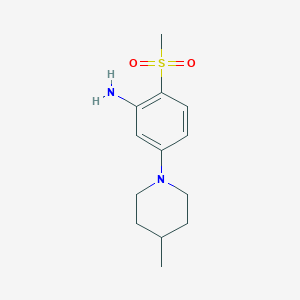

5-(4-Methyl-1-piperidinyl)-2-(methylsulfonyl)-phenylamine

Description

5-(4-Methyl-1-piperidinyl)-2-(methylsulfonyl)-phenylamine (CAS: 1220039-19-9) is a sulfonyl-containing aromatic amine derivative with the molecular formula C₁₃H₂₀N₂O₂S and a molecular weight of 268.3751 g/mol . Its structure features a phenylamine core substituted with a methylsulfonyl group at the 2-position and a 4-methylpiperidinyl moiety at the 5-position. Key physicochemical properties include a hydrogen bond donor count of 1, hydrogen bond acceptor count of 4, and a calculated XlogP value of 2.4, indicating moderate lipophilicity . The compound is classified as an irritant and is identified by multiple aliases, including 5-(4-Methylpiperidin-1-yl)-2-(methylsulfonyl)aniline .

Properties

IUPAC Name |

5-(4-methylpiperidin-1-yl)-2-methylsulfonylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O2S/c1-10-5-7-15(8-6-10)11-3-4-13(12(14)9-11)18(2,16)17/h3-4,9-10H,5-8,14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYDKWTZGNRJDPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C2=CC(=C(C=C2)S(=O)(=O)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001200405 | |

| Record name | 5-(4-Methyl-1-piperidinyl)-2-(methylsulfonyl)benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001200405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1220039-19-9 | |

| Record name | 5-(4-Methyl-1-piperidinyl)-2-(methylsulfonyl)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1220039-19-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(4-Methyl-1-piperidinyl)-2-(methylsulfonyl)benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001200405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Methyl-1-piperidinyl)-2-(methylsulfonyl)-phenylamine typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

Substitution Reactions: The methyl group is introduced to the piperidine ring via alkylation reactions.

Sulfonylation: The phenylamine moiety is sulfonylated using reagents such as methylsulfonyl chloride under basic conditions to introduce the methylsulfonyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and process optimization to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-(4-Methyl-1-piperidinyl)-2-(methylsulfonyl)-phenylamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the phenylamine moiety.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides for alkylation reactions, sulfonyl chlorides for sulfonylation.

Major Products Formed

Oxidation: Formation of corresponding sulfoxides or sulfones.

Reduction: Formation of reduced amines or alcohols.

Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

5-(4-Methyl-1-piperidinyl)-2-(methylsulfonyl)-phenylamine has diverse applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(4-Methyl-1-piperidinyl)-2-(methylsulfonyl)-phenylamine involves its interaction with specific molecular targets. The piperidine ring and the methylsulfonyl group play crucial roles in binding to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Key Comparative Insights:

Mechanism of Action :

- The oxadiazole derivative disrupts exopolysaccharide (EPS) biosynthesis in Xoo by inhibiting genes (gumB, gumG, gumM) involved in EPS polymerization and transport, with inhibition rates up to 94.88% at 20 μg/mL .

- In contrast, the biological activity of 5-(4-Methyl-1-piperidinyl)-2-(methylsulfonyl)-phenylamine remains uncharacterized in the provided evidence.

Biological Efficacy :

- The oxadiazole compound enhances plant resistance by increasing superoxide dismutase (SOD) and peroxidase (POD) activities, reducing malondialdehyde (MDA) levels, and preserving chlorophyll content in infected rice plants .

- Chlorophyll preservation by the oxadiazole derivative was ~30% higher than in untreated infected plants but still below healthy controls .

The piperidinyl-phenylamine scaffold in the target compound may offer distinct pharmacokinetic properties, such as improved blood-brain barrier penetration, but this remains speculative without data.

| Property | Target Compound | Oxadiazole Derivative |

|---|---|---|

| Core Structure | Phenylamine + piperidinyl | 1,3,4-Oxadiazole + fluorophenyl |

| Key Functional Groups | Methylsulfonyl, piperidinyl | Methylsulfonyl, fluorophenyl |

| Demonstrated Bioactivity | Not reported | Antibacterial (vs. Xoo) |

| Mechanism | Unknown | EPS biosynthesis inhibition |

Biological Activity

5-(4-Methyl-1-piperidinyl)-2-(methylsulfonyl)-phenylamine is a compound of significant interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article reviews the biological activity of this compound, emphasizing its interactions with biomolecules, therapeutic applications, and mechanisms of action.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a methyl group and a methylsulfonyl group attached to a phenylamine backbone . The chemical structure can be represented as follows:

- Chemical Formula : CHNOS

- CAS Number : 1220039-19-9

This structural configuration is crucial for its biological activity, influencing how it interacts with various molecular targets.

The biological activity of this compound is primarily attributed to:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in cancer cell proliferation, thus playing a role in tumor growth suppression.

- Modulation of Signaling Pathways : It affects key signaling pathways that regulate cell survival and apoptosis, particularly in cancer cells.

Anticancer Properties

Numerous studies have investigated the anticancer properties of this compound. Notable findings include:

-

Cell Line Studies : The compound demonstrated significant cytotoxicity against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The IC values indicate its effectiveness:

Cell Line IC (µM) MCF-7 0.045 A549 0.050 HeLa 0.040

These results suggest that the compound is particularly effective against cervical cancer cells, indicating potential for therapeutic development.

Case Studies

- Case Study on Pancreatic Cancer : Research conducted on pancreatic cancer cell lines (BxPC-3 and Panc-1) revealed IC values of 0.051 µM and 0.066 µM, respectively, which are significantly lower than the effect on normal human lung fibroblasts (WI38), where the IC was found to be 0.36 µM. This indicates a selective toxicity towards cancer cells compared to normal cells .

- Mechanistic Insights : The compound's mechanism involves DNA intercalation, which disrupts the replication process in cancer cells, leading to increased apoptosis rates .

Comparative Analysis with Similar Compounds

The unique structural features of this compound distinguish it from other piperidine derivatives and sulfonyl-substituted amines:

| Compound Name | Key Features |

|---|---|

| 4-(4-Methyl-1-piperidinyl)aniline | Lacks methylsulfonyl group |

| 1-(4-Methyl-1-piperidinyl)-3-phenyl-1-propanone | Different substitution pattern |

| 3-(4-Methyl-1-piperidinyl)propylamine | Less potent in anticancer activity |

The presence of both the piperidine ring and the methylsulfonyl group in this compound contributes to its distinct chemical and biological properties.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.